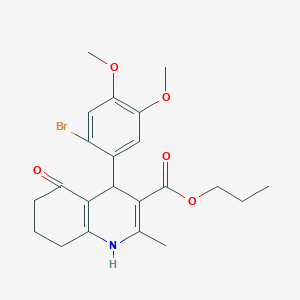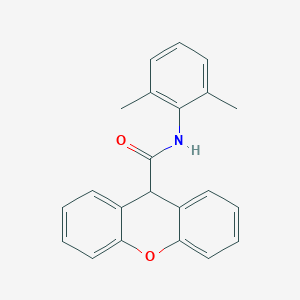![molecular formula C19H19NO B333474 2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B333474.png)
2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- 2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline and related compounds have been explored for constructing isoindolo[1,2-a]isoquinoline alkaloids like Nuevamine, Jamtine, and Hirsutine via an intramolecular Diels–Alder reaction of furan (IMDAF), indicating its potential in complex organic syntheses (Zubkov et al., 2009).
Pharmacology and Drug Development
- These compounds have been synthesized as selective dopamine D3 receptor antagonists, showing potential for novel radioligands and investigation in dopamine D3-receptor-related in vitro and in vivo studies (Mach et al., 2004).
- Their derivatives are also being explored as potential anticancer agents, exhibiting cytotoxic activities against breast cancer cell lines, demonstrating the compound's significance in cancer research (Redda et al., 2010).
- The chemical structure of these compounds has been modified to create quinolinyl acrylate derivatives showing multi-target efficacy against human prostate cancer cells, both in vitro and in vivo, which supports their potential therapeutic usefulness (Rodrigues et al., 2012).
Neuropharmacology
- They have been identified in parkinsonian and normal human brains, suggesting their role as potential endogenous neurotoxins, which could be instrumental in understanding neurological diseases like Parkinson's disease (Niwa et al., 1987).
Miscellaneous Applications
- Tetrahydroisoquinoline derivatives, which include 2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, are being synthesized for their use as chiral catalysts, highlighting their significance in the field of asymmetric catalysis (Yamashita et al., 1983).
- These compounds have shown promise as antiimplantation agents, indicating their potential use in reproductive health and contraceptive research (Nagarajan et al., 1985).
Eigenschaften
Produktname |
2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c1-15-6-8-16(9-7-15)10-11-19(21)20-13-12-17-4-2-3-5-18(17)14-20/h2-11H,12-14H2,1H3/b11-10+ |
InChI-Schlüssel |
OYMYPUTVEZWFAQ-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2 |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl 2-(1-naphthoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333396.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B333398.png)
![methyl 2-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333401.png)

![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333405.png)
![methyl 4-[[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B333406.png)
![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333407.png)
![dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333408.png)
![dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333410.png)
![2-[1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B333411.png)
![2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one](/img/structure/B333412.png)
![Propan-2-yl 2-[(4-acetamidophenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B333413.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B333414.png)